Einecs 264-139-0

Description

Properties

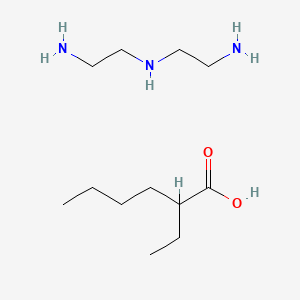

CAS No. |

63428-89-7 |

|---|---|

Molecular Formula |

C12H29N3O2 |

Molecular Weight |

247.38 g/mol |

IUPAC Name |

N'-(2-aminoethyl)ethane-1,2-diamine;2-ethylhexanoic acid |

InChI |

InChI=1S/C8H16O2.C4H13N3/c1-3-5-6-7(4-2)8(9)10;5-1-3-7-4-2-6/h7H,3-6H2,1-2H3,(H,9,10);7H,1-6H2 |

InChI Key |

URCVXXHEMYPEDC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C(=O)O.C(CNCCN)N |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Derivatization Strategies for 2 Ethylhexanoic Acid, Compound with N 2 Aminoethyl Ethane 1,2 Diamine

Principles of Compound Formation through Acid-Amine Interactions

The reaction between a carboxylic acid and an amine is a fundamental acid-base reaction. The acidic proton of the carboxylic acid group is transferred to the basic nitrogen atom of the amine, resulting in the formation of a salt. spectroscopyonline.comyoutube.com

The formation of the compound involves the protonation of one or more of the nitrogen atoms of N-(2-aminoethyl)ethane-1,2-diamine (a polyamine) by the carboxylic acid proton of 2-Ethylhexanoic Acid. N-(2-aminoethyl)ethane-1,2-diamine, also known as Diethylenetriamine (B155796) (DETA), possesses two primary amine groups and one secondary amine group, all of which are basic and capable of accepting a proton. atamanchemicals.com

The reaction can be generalized as follows:

RCOOH + R'NH₂ → RCOO⁻ + R'NH₃⁺

In this specific case, the lone pair of electrons on a nitrogen atom in DETA attacks the acidic proton of the carboxyl group (-COOH) on 2-Ethylhexanoic Acid. spectroscopyonline.com This results in the formation of an ammonium (B1175870) cation and a carboxylate anion, which are held together by electrostatic, ionic bonds. spectroscopyonline.comyoutube.com Given that DETA has three amine groups, the stoichiometry of the reaction can vary, leading to the formation of simple or complex salts where one, two, or all three amine groups are protonated.

These interactions are analogous to the salt bridges found in proteins, which are electrostatic interactions between the carboxylate groups of acidic amino acids and the ammonium groups of basic amino acids. nih.gov The resulting salt exhibits significantly different physical properties, such as increased water solubility, compared to its non-ionic precursors. spectroscopyonline.com The formation of these ammonium salts can be rapid, sometimes occurring within picoseconds, especially in the presence of hydronium ions which facilitate the acid-base neutralization. acs.org

Advanced Synthetic Routes for Component Precursors

The industrial availability of the title compound is entirely dependent on the large-scale synthesis of its precursors. Modern chemical manufacturing employs highly optimized and efficient catalytic processes to produce both 2-Ethylhexanoic Acid and Diethylenetriamine.

2-Ethylhexanoic Acid (2-EHA) is a widely used branched-chain carboxylic acid. mdpi.comresearchgate.net Its synthesis primarily originates from propylene (B89431) via the intermediate butanal. mdpi.comatamanchemicals.com

The most direct and common route to 2-EHA is the oxidation of 2-ethylhexanal (B89479) (2-EHAL). mdpi.comresearchgate.net Contemporary research focuses on developing "green" oxidation processes that are highly selective and use cost-effective oxidants like air or oxygen under mild conditions. mdpi.comnih.gov

A recent highly efficient method involves the catalytic oxidation of 2-EHAL using N-hydroxyphthalimide (NHPI) as a catalyst. mdpi.comresearchgate.net This process demonstrates high selectivity (>99%) for 2-EHA under mild conditions. mdpi.comnih.gov The reaction is typically carried out in a solvent like isobutanol, which is advantageous as it can be sourced from butanal production. mdpi.comresearchgate.net The influence of various reaction parameters on this process has been studied to optimize the yield and selectivity. mdpi.comresearchgate.net

Table 1: Influence of Solvent on NHPI-Catalyzed Oxidation of 2-Ethylhexanal

| Solvent | 2-EHAL Conversion (%) | 2-EHA Selectivity (%) |

|---|---|---|

| Isobutanol | >99 | >99 |

| Acetonitrile | - | 90 researchgate.net |

| Octane | - | 81 mdpi.com |

Data derived from studies on 2-EHAL oxidation under various conditions. mdpi.comresearchgate.netresearchgate.net

The precursor for the oxidation reaction, 2-ethylhexanal, is itself synthesized from butanal (butyraldehyde), which is derived from the hydroformylation of propylene. mdpi.comintratec.us There are two main industrial pathways from butanal to 2-EHA: mdpi.comresearchgate.net

Aldol (B89426) Condensation Route: Butanal undergoes an aldol condensation to form 2-ethyl-2-hexenal. This unsaturated aldehyde is then selectively hydrogenated to yield 2-ethylhexanal. The subsequent oxidation of 2-ethylhexanal produces 2-Ethylhexanoic Acid. intratec.usrsc.org

2-Ethylhexanol Route: In an alternative pathway, the butanal is first converted to 2-ethylhexanol through aldolization and subsequent hydrogenation. This alcohol is then oxidized to 2-ethylhexanal, which is further oxidized to the final 2-EHA product. mdpi.comresearchgate.net

Both of these well-established industrial routes culminate in the critical oxidation step of 2-ethylhexanal. mdpi.com

N-(2-aminoethyl)ethane-1,2-diamine, commonly known as Diethylenetriamine (DETA), is an aliphatic amine with broad applications. atamanchemicals.com It is commercially produced through several methods.

The most established industrial method involves the reaction of ethylene (B1197577) dichloride with excess ammonia (B1221849) at elevated temperature and pressure. atamanchemicals.comprocurementresource.comgoogle.com This process yields a mixture of ethylene amines, including ethylenediamine (B42938) (EDA), DETA, triethylenetetramine (B94423) (TETA), and higher homologues, from which DETA must be separated. procurementresource.comgoogle.com The selectivity towards DETA can be influenced by adjusting the molar ratio of the reactants. google.com

More selective synthetic routes have also been developed:

Hydrogenation of Iminodiacetonitrile (B147120): This method involves the catalytic hydrogenation of iminodiacetonitrile in the presence of a catalyst (e.g., a cobalt-containing catalyst or Raney cobalt) and an organic solvent. google.comgoogle.com This process can achieve high conversion rates and good selectivity for DETA. google.com

Cyclic Process from EDA and Urea (B33335): A two-step process has been developed for the selective production of DETA from ethylenediamine (EDA), monoethanolamine, and urea. google.com The initial reaction forms urea derivatives, which are then hydrolyzed to produce DETA and regenerate EDA for recycling. google.com

Table 2: Comparison of Diethylenetriamine Synthesis Methods

| Method | Precursors | Key Features |

|---|---|---|

| Ammonolysis of Ethylene Dichloride | Ethylene dichloride, Ammonia | Produces a mixture of ethylene amines requiring separation. procurementresource.comgoogle.com |

| Hydrogenation of Iminodiacetonitrile | Iminodiacetonitrile, Hydrogen | Offers higher selectivity towards DETA. google.comgoogle.com |

Contemporary Synthesis of 2-Ethylhexanoic Acid

Chemo-Enzymatic and Sustainable Synthesis Approaches

The synthesis of Einecs 264-139-0 is predicated on the availability of its two primary components. Modern synthetic chemistry emphasizes the development of sustainable and efficient methods, including those that combine chemical and enzymatic steps.

Sustainable Synthesis of 2-Ethylhexanoic Acid (2-EHA):

Traditional industrial production of 2-EHA often involves the oxidation of 2-ethylhexanol or 2-ethylhexanal under conditions that may not align with green chemistry principles. mdpi.com Recent research has focused on developing more environmentally friendly processes. One such approach involves the organocatalytic oxidation of 2-ethylhexanal using N-hydroxyphthalimide (NHPI) as a catalyst. This method utilizes molecular oxygen or air as the primary oxidant under mild conditions, offering high selectivity and yield. mdpi.com The use of isobutanol as a solvent is particularly advantageous as it may allow for the integration of this process into existing production streams where isobutanol is a readily available, lower-value alcohol. mdpi.com

The NHPI-catalyzed process represents a significant step towards a greener synthesis of 2-EHA, avoiding harsh oxidants or heavy metal catalysts. mdpi.com Key parameters such as catalyst concentration, solvent, temperature, and reaction time have been optimized to achieve high conversion and selectivity. mdpi.com

Interactive Table 1: Selected Research Findings on Sustainable 2-EHA Synthesis

| Catalyst System | Oxidant | Solvent | Temperature (°C) | Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| N-hydroxyphthalimide (NHPI) | Oxygen/Air | Isobutanol | 60 | >99% Selectivity | mdpi.com |

| KOH | Oxygen | Continuous Stirred Tank Reactor | 50 | 84% Yield | mdpi.com |

| Mn(II) 2-ethylhexanoate (B8288628) / Sodium 2-ethylhexanoate | Oxygen | - | Room Temp | 97-98% Yield | mdpi.com |

Synthesis of N-(2-aminoethyl)ethane-1,2-diamine (DETA):

N-(2-aminoethyl)ethane-1,2-diamine, commonly known as diethylenetriamine (DETA), is traditionally produced through methods like the dichloroethane process or the ethanolamine (B43304) process. google.com More advanced methods include the hydrogenation of iminodiacetonitrile in the presence of a catalyst. google.com

From a chemo-enzymatic perspective, research into the enzymatic polymerization of diamines highlights the potential for biocatalysis in reactions involving this class of compounds. For instance, the enzyme Novozyme 435 (N435), a lipase, has been successfully used to catalyze the polycondensation of diamines with dicarboxylates. acs.org While this research focuses on creating polyamides, it demonstrates the principle that enzymes can be employed to react with diamines like DETA under controlled conditions. acs.org This opens avenues for future research into chemo-enzymatic routes for producing DETA derivatives or potentially the target compound itself in a one-pot system where the enzyme facilitates amide or salt formation in a sustainable manner.

Chemical Modification and Functionalization of the Compound

The chemical modification of this compound, a salt, inherently involves the separate or combined reactivity of its cationic (diethylenetriammonium) and anionic (2-ethylhexanoate) components. These components offer distinct functional groups—amine groups from DETA and a carboxylate group from 2-EHA—that can be leveraged for further functionalization.

Functionalization via the Diamine Moiety:

The multiple amine groups in the DETA component are highly reactive nucleophiles, making them ideal for grafting onto other molecules and surfaces. A prominent strategy involves the functionalization of polymers. For example, commercial poly(vinyl chloride) (PVC) has been modified by grafting diethylenetriamine onto the polymer backbone. researchgate.net This modification transforms the properties of the PVC, introducing amino groups that can act as ligands for metal ions. Such functionalized polymers have demonstrated high efficiency in extracting metal cations like Lanthanum(III) from aqueous solutions, highlighting their potential use in environmental remediation or resource recovery. researchgate.net

Functionalization via the Carboxylate Moiety:

The 2-ethylhexanoate portion, particularly as a metal salt, plays a crucial role as a catalyst and precursor in various modification reactions. Tin(II) 2-ethylhexanoate, for instance, is a widely used catalyst for the ring-opening polymerization of cyclic esters like ε-caprolactone. researchgate.netresearchgate.net This catalytic activity has been harnessed to graft biodegradable polymer chains, such as poly(ε-caprolactone), onto the surface of nanomaterials like nanodiamonds. researchgate.net This surface functionalization dramatically improves the dispersion of the nanodiamonds in various solvents and alters their surface properties from hydrophilic to hydrophobic, which is critical for their application in biomedical systems and advanced composites. researchgate.net Similarly, copper(II) 2-ethylhexanoate is used as a catalyst in various organic syntheses, including Heck-like cyclizations and the synthesis of indoles. sigmaaldrich.com

These examples show that while the title compound itself may not be directly modified, its constituent ions provide versatile chemical handles for creating a wide range of functional materials.

Interactive Table 2: Examples of Functionalization Strategies

| Component Utilized | Modification Strategy | Application/Result | Reference |

|---|---|---|---|

| N-(2-aminoethyl)ethane-1,2-diamine | Grafting onto Poly(vinyl chloride) (PVC) | Creation of a polymer with metal-chelating properties for La(III) extraction. | researchgate.net |

| 2-Ethylhexanoate (as Tin(II) salt) | Catalysis of Ring-Opening Polymerization | Grafting of poly(ε-caprolactone) onto nanodiamonds to improve dispersion. | researchgate.net |

Iii. Chemical Reactivity and Mechanistic Pathways of 2 Ethylhexanoic Acid, Compound with N 2 Aminoethyl Ethane 1,2 Diamine

Proton Transfer and Dissociation Equilibria

The formation of the compound "2-Ethylhexanoic Acid, Compound with N-(2-aminoethyl)ethane-1,2-diamine" is fundamentally an acid-base reaction. 2-Ethylhexanoic acid, a carboxylic acid, acts as a proton donor, while N-(2-aminoethyl)ethane-1,2-diamine, a polyamine with primary and secondary amine groups, serves as a proton acceptor.

The reaction involves the transfer of a proton (H⁺) from the carboxylic acid group (-COOH) of 2-ethylhexanoic acid to one of the nitrogen atoms of the diamine. Given that N-(2-aminoethyl)ethane-1,2-diamine has three amine groups, the protonation can occur at different sites, leading to a mixture of protonated species in equilibrium. The primary amine groups are generally more basic than the secondary amine group and are thus more likely to be protonated first.

C₈H₁₆O₂ + C₄H₁₃N₃ ⇌ [C₈H₁₅O₂]⁻[C₄H₁₄N₃]⁺

In solution, particularly in polar solvents, the resulting salt will exist in a dynamic equilibrium with its constituent ions and the unreacted acid and base. The position of this equilibrium is dependent on several factors, including the solvent's polarity and pH, and the temperature.

The dissociation of the salt in an aqueous solution can be described by the following equilibria:

Dissociation of the salt: [C₈H₁₅O₂]⁻[C₄H₁₄N₃]⁺ ⇌ [C₈H₁₅O₂]⁻ + [C₄H₁₄N₃]⁺

Further protonation/deprotonation of the ions: [C₄H₁₄N₃]⁺ + H₂O ⇌ C₄H₁₃N₃ + H₃O⁺ [C₈H₁₅O₂]⁻ + H₂O ⇌ C₈H₁₆O₂ + OH⁻

The extent of these equilibria is dictated by the pKa of 2-ethylhexanoic acid and the pKb values of the different amine groups in N-(2-aminoethyl)ethane-1,2-diamine.

| Property | Value (Approximate) |

| 2-Ethylhexanoic Acid | |

| pKa | ~4.8 |

| N-(2-aminoethyl)ethane-1,2-diamine | |

| pKb1 | ~3.5 |

| pKb2 | ~6.5 |

| pKb3 | ~9.5 |

Note: The pKb values for N-(2-aminoethyl)ethane-1,2-diamine are approximate and can vary with conditions.

Coordination Chemistry and Ligand Exchange Reactions

The N-(2-aminoethyl)ethane-1,2-diamine component of the compound is a well-known chelating ligand in coordination chemistry. wikipedia.org Its three nitrogen atoms can coordinate with a single metal ion, acting as a tridentate ligand. The formation of stable five-membered chelate rings upon coordination enhances the stability of the resulting metal complexes.

The presence of the 2-ethylhexanoate (B8288628) anion can influence the coordination behavior. In a non-coordinating solvent, the 2-ethylhexanoate may remain as a counter-ion to the complex cation formed between a metal ion and the diamine ligand. However, the carboxylate group of the 2-ethylhexanoate can also act as a ligand, potentially coordinating to the metal center, either as a monodentate or a bidentate ligand.

Ligand exchange reactions are plausible in a system containing the title compound and a metal salt. For instance, if a metal ion is already coordinated by other ligands, the N-(2-aminoethyl)ethane-1,2-diamine can displace these ligands to form a more stable chelate complex. The general form of such a reaction would be:

[MLₙ]ˣ⁺ + C₄H₁₃N₃ ⇌ [M(C₄H₁₃N₃)]ˣ⁺ + nL

The feasibility and rate of this ligand exchange would depend on the relative stability of the initial and final complexes, the nature of the leaving ligand L, the metal ion M, and the reaction conditions. The 2-ethylhexanoate anion could also participate in ligand exchange, either by being displaced from a coordination sphere or by displacing another ligand.

Reaction Kinetics and Thermodynamics

The initial proton transfer reaction between 2-ethylhexanoic acid and N-(2-aminoethyl)ethane-1,2-diamine is expected to be very fast, typical for acid-base reactions. The rate would likely be diffusion-controlled in most solvents.

For coordination reactions involving the N-(2-aminoethyl)ethane-1,2-diamine moiety, the kinetics will be highly dependent on the nature of the metal ion. For instance, reactions with labile metal ions like Cu(II) or Zn(II) are generally fast, while those with inert ions such as Cr(III) or Co(III) can be very slow.

Thermodynamically, the formation of the salt from the acid and base is an exothermic process, driven by the favorable enthalpy change of neutralization. The formation of chelate complexes with metal ions is also thermodynamically favored due to the chelate effect, which is an entropic benefit of replacing multiple monodentate ligands with a single polydentate ligand.

Degradation Pathways under Controlled Chemical Conditions

The chemical stability of 2-Ethylhexanoic Acid, Compound with N-(2-aminoethyl)ethane-1,2-diamine will be influenced by factors such as temperature, pH, and the presence of oxidizing or reducing agents.

Thermal Degradation: At elevated temperatures, amine carboxylate salts can undergo decomposition. Potential thermal degradation pathways could include:

Amide Formation: Dehydration of the salt can lead to the formation of an amide linkage between the carboxylate and one of the amine groups. This would result in the formation of N-(2-((2-aminoethyl)amino)ethyl)-2-ethylhexanamide and its isomers, with the elimination of water.

Decarboxylation: The 2-ethylhexanoate moiety could potentially undergo decarboxylation, although this typically requires more stringent conditions for simple carboxylic acids.

Oxidative Degradation: In the presence of oxygen, particularly at higher temperatures, the amine part of the molecule is susceptible to oxidation, which can lead to a complex mixture of degradation products, including aldehydes, smaller amines, and ammonia (B1221849).

Hydrolytic Degradation: The salt is expected to be susceptible to hydrolysis, particularly under acidic or basic conditions.

Acidic Hydrolysis: In the presence of a strong acid, the equilibrium will shift towards the protonated amine and the undissociated carboxylic acid.

Basic Hydrolysis: In a basic medium, the equilibrium will favor the deprotonated carboxylic acid (carboxylate) and the free amine.

Iv. Advanced Material Applications and Catalysis Research

Application as a Precursor in Novel Material Fabrication

As a complex organometallic compound, Di-n-octyltin bis(2-ethylhexyl maleate) possesses structural attributes that make it a candidate for use as a building block or precursor in the synthesis of advanced materials.

Metal-organic frameworks (MOFs) and other hybrid materials are a class of porous, crystalline structures created by linking metal ions or clusters with organic ligands. oaepublish.comacs.orgnih.gov These materials have garnered significant interest for applications in gas storage, separation, and catalysis due to their high porosity and tunable structures. oaepublish.com Organometallic compounds, such as organotins, serve as key components in the synthesis of these materials. intatrade.de The tin center in Di-n-octyltin bis(2-ethylhexyl maleate) can act as the metallic node, while the maleate (B1232345) ligands can be functionalized or replaced to create diverse framework structures. Research in this area explores how the specific stereochemistry and reactivity of this precursor influence the resulting hybrid material's topology and properties.

Chemical deposition techniques are fundamental to manufacturing advanced devices and thin films. sigmaaldrich.com These processes rely on chemical precursors that are delivered to a substrate surface to form the desired material. sigmaaldrich.com

Sol-Gel Processing : This technique, also known as chemical solution deposition, involves creating a colloidal suspension (a sol) that undergoes a transition to a gel-like network. sigmaaldrich.compsu.edu Organometallic compounds are often used as precursors in sol-gel synthesis to create metal oxide films and nanostructures. sigmaaldrich.comsigmaaldrich.com Di-n-octyltin bis(2-ethylhexyl maleate), with its solubility in organic solvents, can be used in precursor solutions to fabricate tin-containing oxide films, which have applications in electronics and coatings.

Vapor Deposition : Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are processes that use volatile molecules in the gas phase to deposit thin films. sigmaaldrich.comuni-due.de The viability of Di-n-octyltin bis(2-ethylhexyl maleate) as a precursor in these methods depends on its volatility and thermal stability. Its relatively high molecular weight presents challenges, but its use in specialized low-pressure CVD systems to create tin-based layers for semiconductors or protective coatings is an area of active research. intatrade.de

Exploration of Catalytic Potentials

The most well-documented application of Di-n-octyltin bis(2-ethylhexyl maleate) is in the field of catalysis, where the tin atom's Lewis acidic character is leveraged to facilitate a variety of chemical transformations.

This compound is a highly effective catalyst, particularly in the production of polyurethanes and silicones. bnt-chemicals.comreaxis.com It offers advantages over more traditional catalysts in certain applications due to its specific activity and compatibility with various formulations. reaxis.com Its catalytic efficiency stems from the Lewis acid character of the tin center, which activates monomers for polymerization.

Table 1: Catalytic Applications of Di-n-octyltin bis(2-ethylhexyl maleate) in Polymer Synthesis

| Polymer System | Catalytic Function | Key Advantages |

| Polyurethanes | Catalyzes the isocyanate-polyol reaction to form urethane (B1682113) linkages. bnt-chemicals.comreaxis.com | Offers long pot life, making it suitable for applications like adhesives and floorings. bnt-chemicals.com |

| Silicones | Promotes condensation curing reactions in RTV (Room Temperature Vulcanizing) silicone sealants. bnt-chemicals.comreaxis.com | Provides controlled curing rates and good compatibility with sealant formulations. reaxis.com |

| Polyols | Used in the production of polyols, which are precursors for polyurethanes. bnt-chemicals.com | Enhances reaction rates and selectivity in polyol synthesis. |

Beyond polymerization, the Lewis acidity of Di-n-octyltin bis(2-ethylhexyl maleate) enables it to catalyze a range of organic reactions. The tin center can coordinate with electron-rich atoms (like oxygen or nitrogen) in organic substrates, activating them for subsequent reactions such as esterification or transesterification. While specific, large-scale industrial applications in this domain are less common than in polymerization, its utility in fine chemical synthesis is recognized. intatrade.de Research focuses on expanding its catalytic scope to other transformations where mild Lewis acid catalysis is required.

Functionalization and Incorporation into Polymeric Systems

A primary industrial use of Di-n-octyltin bis(2-ethylhexyl maleate) is its direct incorporation into polymer systems, not as a catalyst for their formation, but as a functional additive. Its main role in this context is as a thermal stabilizer for polyvinyl chloride (PVC) and other halogenated polymers. It prevents the thermal degradation of PVC by scavenging liberated hydrogen chloride and disrupting the "unzipping" degradation process.

The structure of the compound allows for potential functionalization. The 2-ethylhexyl maleate groups can undergo substitution reactions, allowing for the attachment of other functional moieties. This could be used to covalently bond the stabilizer to a polymer backbone, reducing its potential to leach from the material over time. This functionalization is a key area of research for developing more permanent and integrated stabilization systems in polymers.

Modifiers for Enhanced Polymer Properties

The principal application of EINECS 264-139-0 is as a modifier to enhance the properties of a wide range of polymers, significantly improving their durability and lifespan. nbinno.comnih.gov Marketed under trade names such as Chimassorb 944 and UV Stabilizer 944, its high molecular weight is a key feature that contributes to its low volatility and high resistance to extraction, ensuring long-term protection. welltchemicals.comnbinno.comamazontele.com

Mechanism of Action:

As a hindered amine light stabilizer, its protective action involves a cyclic process known as the Denisov cycle. youtube.comnih.gov The stabilizer functions by scavenging free radicals that are generated within the polymer upon exposure to UV light and heat. welltchemicals.comnbinno.com This process interrupts the degradation cascade, preventing the loss of mechanical properties, discoloration, and surface cracking. nih.govbasf.com A significant advantage of HALS is that the stabilizing molecules are regenerated during the process, allowing them to provide prolonged protection without being consumed. nih.govyoutube.com

Enhanced Properties and Applications:

The incorporation of this additive leads to substantial improvements in the UV stability and thermal oxidative stability of various polymers. welltchemicals.comspecialchem.com This enhancement is critical for products intended for outdoor use or those subjected to high processing temperatures. welltchemicals.comnbinno.com

Key Polymer Systems Benefiting from this compound:

Polyolefins (Polypropylene and Polyethylene): It provides outstanding light and long-term thermal stability, making it highly effective for applications such as agricultural films, automotive parts, and packaging. welltchemicals.comspecialchem.comnbinno.com In thin articles like fibers and films, it imparts excellent light stability, while in thick cross-sections, it is particularly suitable for polyethylene (B3416737) products. specialchem.comamazontele.com

Olefin Copolymers (e.g., EVA): The stabilizer enhances the durability and weatherability of these materials. specialchem.comyierdechem.com

Styrenic Polymers (e.g., Polystyrene, ABS): It helps in maintaining the physical properties and aesthetic appearance of these polymers by preventing UV-induced degradation. welltchemicals.com

Polyvinyl Chloride (PVC): While PVC has some inherent UV resistance, the addition of this HALS further improves its suitability for long-term outdoor applications. welltchemicals.comyierdechem.com

Engineering Plastics (e.g., Polyamides, Polyurethanes, Polyacetals): It is highly effective in these polymers, contributing to their long-term performance in demanding applications. specialchem.comyierdechem.com

The recommended dosage typically ranges from 0.1% to 0.5% by weight, depending on the specific polymer and the intended application's exposure to UV radiation. welltchemicals.com

Research Findings on Performance:

Studies and technical data sheets demonstrate the effectiveness of this HALS in preserving the mechanical and aesthetic properties of polymers. Its high molecular weight ensures it remains within the polymer matrix during high-temperature processing and throughout the product's service life, providing consistent protection. nbinno.com This resistance to migration and extraction is a critical advantage for maintaining long-term stability. specialchem.comnbinno.com The use of this stabilizer leads to the retention of properties such as tensile strength, impact strength, and color, thereby extending the functional life of the end-products. basf.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Name | Poly[[6-[(1,1,3,3-tetramethylbutyl)amino]-1,3,5-triazine-2,4-diyl][(2,2,6,6-tetramethyl-4-piperidyl)imino]-1,6-hexanediyl[(2,2,6,6-tetramethyl-4-piperidyl)imino]] |

| CAS Number | 70624-18-9, 71878-19-8 hunan-chem.comsigmaaldrich.com |

| Molecular Weight | ~2000-3100 g/mol hunan-chem.com |

| Appearance | White to pale yellow powder or granules yierdechem.comhunan-chem.com |

| Melting Range | 100 - 135 °C amazontele.com |

| Flashpoint | > 150 °C amazontele.com |

| Specific Gravity (20 °C) | ~1.01 g/cm³ amazontele.com |

| Solubility | Insoluble in water; soluble in some organic solvents. welltchemicals.comyierdechem.com |

Table 2: Performance Enhancements in Various Polymer Systems

| Polymer System | Recommended Dosage (% by weight) | Key Enhanced Properties |

| Polypropylene (PP) | 0.1 - 0.5 welltchemicals.com | Excellent UV stability, long-term thermal stability, resistance to photo-oxidative degradation. welltchemicals.comspecialchem.com |

| Polyethylene (PE) | 0.2 - 0.5 welltchemicals.com | Enhanced longevity and durability for outdoor applications, excellent light stability. welltchemicals.comspecialchem.com |

| Polyvinyl Chloride (PVC) | 0.1 - 0.3 welltchemicals.com | Increased UV resistance for long-term outdoor use. welltchemicals.com |

| Polystyrene (PS) | 0.2 - 0.5 welltchemicals.com | Stabilization against UV-induced degradation, maintenance of physical properties and appearance. welltchemicals.com |

| Polyamides, Polyurethanes | - | Highly effective long-term thermal and light stabilization. specialchem.comyierdechem.com |

V. Environmental Transformation and Biogeochemical Cycling

Biotic Degradation Mechanisms

Biotic degradation, primarily driven by microbial activity, is a crucial pathway for the removal of 2-EHA from the environment. The compound is recognized as being readily biodegradable. ashland.com

Microbial Metabolism and Biodegradation Kinetics

Microorganisms play a significant role in the breakdown of 2-EHA. europa.eu Studies have shown that it biodegrades rapidly in environments like sewage treatment plants, which limits its persistence. arkema.com The process of biodegradation involves the enzymatic transformation of the organic compound by microorganisms. europa.eu In wastewater treatment facilities, it is estimated that 93% of the substance is removed, with 56% attributed to biodegradation. europa.eu

The kinetics of biodegradation are influenced by environmental conditions such as temperature. concawe.eu While specific kinetic data for 2-EHA is not extensively detailed in the provided results, the general principles suggest that factors like microbial population density and nutrient availability would affect the rate of degradation. acs.org It is understood that under most environmental conditions, microbial transformation is the primary method by which a xenobiotic organic compound can be mineralized. europa.eu

Specific Biotransformation Products and Pathways (e.g., oxidation, conjugation of 2-EHA moiety)

The primary biotransformation pathway for 2-EHA is believed to be hydrolysis catalyzed by carboxylesterase enzymes. This reaction breaks down the ester bond, yielding 2-ethylhexanol and acrylic acid. mst.dk Following this initial hydrolysis, further metabolism can occur. For instance, the resulting acrylic acid can react with glutathione (B108866) (GSH) to form mercapturic acids, such as N-acetyl-S-(2-carboxyethyl) cysteine and N-acetyl-S-2-(2-ethylhexyloxycarbonyl)ethyl-cysteine, which are then excreted. mst.dk Unidentified metabolites have also been detected, indicating more complex biotransformation pathways may exist. mst.dk

Abiotic Environmental Degradation

Abiotic processes, including photolysis, oxidation, and hydrolysis, also contribute to the transformation of 2-EHA in the environment, particularly in the atmosphere and in aqueous media. europa.eu

Photolytic and Oxidative Decomposition in Air and Water

In the atmosphere, 2-EHA is expected to exist predominantly in the vapor phase due to its vapor pressure. mst.dk It is susceptible to photolytic decomposition when exposed to sunlight. mst.dkmst.dk More significantly, it reacts with photochemically produced hydroxyl radicals and ozone. The estimated half-life for this atmospheric reaction is approximately 10.3 to 19 hours, indicating rapid degradation. mst.dkmst.dkiarc.fr This rapid photochemical degradation means that adverse effects in the air compartment are not expected. europa.eu In water, photolysis in sunlight is also considered a potential degradation pathway. mst.dk

Hydrolysis in Aqueous Media

Hydrolysis is another important abiotic degradation process for 2-EHA, particularly in aqueous environments. mst.dk The rate of hydrolysis is pH-dependent and is expected to be more significant in alkaline waters. mst.dkmst.dk This is based on data from the structurally similar compound, ethyl acrylate, which shows a base-catalyzed second-order hydrolysis rate constant of 0.078 L/mol-s. This corresponds to half-lives of 3 years at pH 7, 103 days at pH 8, and 10 days at pH 9. nih.gov

Environmental Distribution and Mobility Studies

The distribution and mobility of 2-EHA in the environment are influenced by its physicochemical properties. It is released into the environment primarily through wastewater and stack emissions during its production and use. europa.eumst.dk

Based on its physical and chemical properties, the atmosphere is a primary target compartment for its distribution. europa.eu If released to soil, 2-EHA is expected to have moderate mobility and may leach into groundwater. ashland.commst.dk Volatilization from moist soil surfaces is also an important fate process. ashland.com In water, it is not expected to adsorb significantly to sediment or suspended particulate matter. mst.dk However, another source suggests it is expected to adsorb moderately to suspended solids and sediment. ashland.com Due to its moderate adsorption coefficient (log Koc = 2.63), it is not expected to bind significantly to soil or sediment. arkema.com The substance has a moderate potential for bioaccumulation, with a log Kow of approximately 4. arkema.com

Table 1: Environmental Fate Characteristics of 2-Ethylhexyl acrylate

| Environmental Process | Medium | Key Findings | Citations |

|---|---|---|---|

| Biotic Degradation | Water/Wastewater | Readily biodegradable. | ashland.comarkema.com |

| Wastewater Treatment | 93% removal, with 56% by biodegradation. | europa.eu | |

| Abiotic Degradation | Air | Rapid degradation by photolysis and reaction with hydroxyl radicals. | arkema.commst.dkmst.dk |

| Air | Estimated atmospheric half-life of 10.3-19 hours. | mst.dkmst.dkiarc.fr | |

| Water | Hydrolysis is pH-dependent, faster in alkaline conditions. | mst.dkmst.dknih.gov | |

| Environmental Mobility | Soil | Moderate mobility, potential to leach to groundwater. | ashland.commst.dk |

| Water | Expected to volatilize significantly. | mst.dk | |

| Water | Moderate adsorption to suspended solids and sediment. | ashland.comarkema.com | |

| Bioaccumulation | Aquatic Organisms | Moderate potential for bioaccumulation (log Kow ≈ 4). | ashland.comarkema.com |

Adsorption and Desorption Processes in Environmental Matrices

Quantitative Structure-Activity Relationship (QSAR) models are frequently used to predict the Koc from the log Kow. Various established equations can be used for this estimation. For instance, a common QSAR equation for nonionic organic compounds is:

log Koc ≈ 0.81 * log Kow + 0.1

Using the log Kow value of 3.70, the estimated log Koc would be approximately 3.097, which corresponds to a Koc value of around 1250 L/kg. This moderate Koc value suggests that N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide will have a tendency to adsorb to soil and sediment, particularly in environments with higher organic carbon content. This adsorption will reduce its mobility in the aqueous phase, thereby limiting its transport through the soil column and into groundwater. Desorption processes, the release of the compound from these matrices back into the water, will also occur, establishing an equilibrium that dictates its environmental concentration and availability.

Table 1: Estimated Adsorption Parameters for Einecs 264-139-0

| Parameter | Value | Method | Reference |

|---|---|---|---|

| log Kow | 3.70 | Experimental | publications.gc.ca |

| Estimated log Koc | ~3.10 | QSAR Estimation | - |

| Estimated Koc (L/kg) | ~1250 | QSAR Estimation | - |

Volatilization Rates and Atmospheric Dispersion

The potential for N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide to volatilize from water or soil surfaces and disperse into the atmosphere is determined by its vapor pressure and its Henry's Law Constant. The vapor pressure of this compound is reported as 1.80 x 10^-5 mmHg (or approximately 2.4 x 10^-3 Pa at 25°C), and its water solubility is 13.7 mg/L at 25°C. chemicalbook.com

A measured Henry's Law Constant for N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide has been reported as 4.44 x 10^-7 atm·m³/mol. publications.gc.ca This low value indicates that the compound has a low tendency to partition from water into the air. The dimensionless Henry's Law Constant (H') can be calculated from the value in atm·m³/mol by multiplying by approximately 41 at standard temperature. epa.gov This results in a dimensionless Henry's Law Constant of about 1.82 x 10^-5.

Table 2: Volatilization and Atmospheric Dispersion Parameters for this compound

| Parameter | Value | Unit | Reference |

|---|---|---|---|

| Vapor Pressure | 1.80 x 10⁻⁵ | mmHg | chemicalbook.com |

| Water Solubility | 13.7 | mg/L | chemicalbook.com |

| Henry's Law Constant | 4.44 x 10⁻⁷ | atm·m³/mol | publications.gc.ca |

| Dimensionless Henry's Law Constant | ~1.82 x 10⁻⁵ | - | Calculated |

Bioaccumulation Potential in Ecological Models

The bioaccumulation potential of a chemical refers to its ability to be taken up by an organism and concentrate in its tissues to a level higher than that in the surrounding environment. The octanol-water partition coefficient (log Kow) is a primary indicator of a substance's propensity to bioaccumulate in the fatty tissues of organisms. regulations.gov With a log Kow of 3.70, N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide is considered to have a moderate potential for bioaccumulation. publications.gc.ca

The Bioconcentration Factor (BCF) is a more direct measure of bioaccumulation and is defined as the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state. While specific experimental BCF data for this compound were not found in the reviewed literature, it can be estimated using QSAR models based on its log Kow. A commonly used regression equation for estimating BCF in fish is:

log BCF ≈ 0.85 * log Kow - 0.70

Using a log Kow of 3.70, the estimated log BCF is approximately 2.445, which corresponds to a BCF value of about 279 L/kg. Regulatory frameworks often use BCF thresholds to classify the bioaccumulation potential of substances. For example, a BCF value greater than 2,000 is often considered bioaccumulative (B), and a value greater than 5,000 is considered very bioaccumulative (vB). Based on the estimated BCF, N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide would not be classified as bioaccumulative under these criteria. However, it is important to note that this is an estimated value and actual bioaccumulation can be influenced by factors such as metabolism within the organism.

Table 3: Bioaccumulation Potential of this compound

| Parameter | Value | Method | Reference |

|---|---|---|---|

| log Kow | 3.70 | Experimental | publications.gc.ca |

| Estimated log BCF | ~2.45 | QSAR Estimation | - |

| Estimated BCF (L/kg) | ~279 | QSAR Estimation | - |

Vi. Advanced Analytical and Spectroscopic Characterization

High-Resolution Spectroscopic Analysis for Structural Conformation

Spectroscopic methods are fundamental to confirming the intricate molecular architecture of Flumethrin, which includes multiple stereocenters, aromatic rings, and various functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. While detailed experimental ¹H and ¹³C NMR spectral data for Flumethrin are not widely published in readily available literature, the identification of its metabolites has been confirmed using NMR spectrometry. fao.org

Based on its known structure, a theoretical NMR analysis would predict distinct signals corresponding to the different chemical environments of the hydrogen and carbon atoms.

¹H NMR: The spectrum would be complex, with signals expected in the aromatic region (approx. 7.0-8.0 ppm) for the protons on the dichlorophenyl and fluorophenoxy rings. The protons on the cyclopropane (B1198618) ring and the methine proton adjacent to the cyano group would appear in the aliphatic region, with their exact chemical shifts and coupling patterns providing critical information about the molecule's stereochemistry. The gem-dimethyl groups on the cyclopropane ring would likely appear as distinct singlets or doublets.

¹³C NMR: The spectrum would show a large number of signals corresponding to the 28 carbon atoms in the molecule. Key diagnostic signals would include those for the nitrile carbon (C≡N, approx. 115-125 ppm), the ester carbonyl carbon (C=O, approx. 160-170 ppm), and numerous signals in the aromatic region for the carbons of the two phenyl rings. The carbons of the cyclopropane ring and the gem-dimethyl groups would provide unique signals in the upfield region of the spectrum.

A full structural elucidation would require two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) to establish the connectivity between protons and carbons.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint by detecting the characteristic vibrations of chemical bonds. While complete IR and Raman spectra for Flumethrin are not extensively documented in public databases, the molecule's functional groups would produce characteristic absorption or scattering peaks.

Nitrile (C≡N) Stretch: A sharp, medium-intensity peak is expected in the range of 2220-2260 cm⁻¹. This is a highly characteristic peak for the cyano group.

Ester Carbonyl (C=O) Stretch: A strong, sharp absorption band would be prominent in the region of 1735-1750 cm⁻¹, typical for an ester carbonyl group.

Aromatic C=C Bending: Multiple bands in the 1400-1600 cm⁻¹ region would correspond to the carbon-carbon stretching vibrations within the aromatic rings.

C-O Stretch: Absorptions corresponding to the C-O bonds of the ester and ether linkages would be expected in the 1000-1300 cm⁻¹ region.

C-Halogen Stretches: Vibrations for the C-Cl and C-F bonds would appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

Complementary information can be derived from UV-Visible spectroscopy, where Flumethrin exhibits distinct absorption peaks at wavelengths of 191.9 nm and 267.4 nm. researchgate.netresearchgate.net

Mass spectrometry is a critical tool for determining the molecular weight of Flumethrin and for obtaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry provides a precise molecular mass, confirming the elemental composition.

Using techniques like Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QFT), the protonated molecule [M+H]⁺ is observed with a precursor m/z of 510.1034. nih.gov Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are used to fragment this precursor ion, yielding characteristic product ions that help to piece together the molecular structure. The fragmentation pattern is dependent on the collision energy applied.

| Collision Energy | Major Fragment Ions (m/z) | Relative Intensity | Plausible Fragment Identity |

|---|---|---|---|

| 15% | 267.0337 | 999 | Fragment from cleavage of the ester bond (acid portion) |

| 239.0388 | 434 | Further fragmentation of the acid portion | |

| 138.9943 | 149 | Fragment related to the dichlorophenyl group | |

| 203.0625 | 21 | Fragment from the cyanobenzyl ether portion | |

| 30% | 239.0390 | 999 | Fragment from cleavage of the ester bond (acid portion) |

| 267.0332 | 355 | Further fragmentation of the acid portion | |

| 203.0614 | 301 | Fragment from the cyanobenzyl ether portion | |

| 138.9946 | 113 | Fragment related to the dichlorophenyl group |

These fragmentation patterns provide definitive structural confirmation by matching observed fragments to the expected pieces of the Flumethrin molecule.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.orglibretexts.org This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. nih.gov The analysis provides an electron density map from which the exact atomic positions, bond lengths, bond angles, and stereochemistry can be determined with high precision. thepharmajournal.com

For a complex molecule like Flumethrin, with multiple chiral centers and geometric isomers (trans-Z-1 and trans-Z-2 diastereomers), X-ray crystallography would be invaluable for unambiguously assigning the absolute and relative stereochemistry. fao.org However, a search of publicly available scientific literature and crystallographic databases indicates that a single-crystal X-ray structure for Flumethrin has not been reported. The primary challenge for this technique is often the initial step of growing a single crystal of sufficient size and quality. wikipedia.org

Chromatographic and Electrophoretic Separation Techniques

Chromatographic methods are essential for separating Flumethrin from complex matrices for purification and quantification. Due to its isomeric complexity and presence in diverse samples, both gas and liquid chromatography are widely employed.

Both GC and LC are powerful techniques for the analysis of Flumethrin. The choice of method often depends on the sample matrix and the required sensitivity.

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for Flumethrin analysis. researchgate.net It is particularly suitable for analyzing residues in biological matrices like milk and blood, as well as in honey and beeswax. oup.com Reversed-phase chromatography is the most common approach.

| Parameter | Method 1 | Method 2 oup.com | Method 3 sielc.com |

|---|---|---|---|

| Column | C18 (5 µm, 4.6 x 250 mm) | C18 | Newcrom R1 |

| Mobile Phase | Acetonitrile:Water (90:10, v/v) | Acetonitrile:Water | Acetonitrile, Water, Phosphoric Acid |

| Flow Rate | 1.4 mL/min | 1.5 mL/min | Not Specified |

| Detection | UV (267 nm) | UV (266 nm) | UV or MS |

| Column Temperature | 30 °C | 40 °C | Not Specified |

| Notes | Analysis of honey and beeswax. | Analysis of milk and blood. Flumethrin resolved into two peaks corresponding to its isomers. | MS-compatible method replaces phosphoric acid with formic acid. |

Gas Chromatography (GC): GC is another robust technique for Flumethrin determination, often coupled with highly sensitive detectors like an Electron Capture Detector (ECD), which is ideal for halogenated compounds, or a Mass Spectrometer (MS) for definitive identification. cdc.govresearchgate.net GC methods typically require a temperature program to ensure the elution of the high-boiling-point Flumethrin molecule.

| Parameter | Method Details |

|---|---|

| System | GC-µECD or GC-MS/MS |

| Column | HP-5 fused-silica capillary (30m x 0.32mm i.d., 0.25 µm film) |

| Carrier Gas | High purity Nitrogen (99.999%) |

| Flow Rate | 1.5 mL/min |

| Injector | 280 °C (Splitless) |

| Temperature Program | Initial 180 °C (hold 1 min), ramp at 10 °C/min to 300 °C (hold 15 min) |

| Detector Temperature | 310 °C (ECD) |

| Application | Determination of Flumethrin in garlic. |

These chromatographic methods, validated for parameters like linearity, recovery, and limits of detection, form the cornerstone of regulatory and quality control analysis for Flumethrin. researchgate.netresearchgate.net

Capillary Electrophoresis and Ion Chromatography

While less commonly applied to neutral molecules like 3-(2-ethylhexyloxy)propane-1,2-diol, capillary electrophoresis (CE) and ion chromatography (IC) can be adapted for its analysis, particularly for assessing purity and detecting ionic impurities.

Capillary Electrophoresis (CE):

Capillary electrophoresis separates compounds based on their differential migration in an electric field. tandfonline.com For neutral species such as 3-(2-ethylhexyloxy)propane-1,2-diol, a modification of the standard CE technique, known as Micellar Electrokinetic Chromatography (MEKC), is necessary. In MEKC, a surfactant is added to the buffer solution above its critical micelle concentration, forming micelles that act as a pseudostationary phase. acs.org The neutral analyte partitions between the aqueous buffer and the micelles, allowing for separation based on its partitioning coefficient.

Due to its amphiphilic nature, with a polar diol group and a nonpolar alkyl ether chain, 3-(2-ethylhexyloxy)propane-1,2-diol is amenable to analysis by MEKC. The choice of surfactant, buffer pH, and applied voltage are critical parameters that would be optimized for resolution and analysis time. While specific research on the CE analysis of this compound is not widely published, the technique is broadly applied to the analysis of surfactants and other cosmetic ingredients. nih.govresearchgate.net

Illustrative MEKC Parameters for Analysis of 3-(2-ethylhexyloxy)propane-1,2-diol:

| Parameter | Value |

| Capillary | Fused Silica, 50 µm i.d., 60 cm total length |

| Background Electrolyte | 25 mM Sodium Borate buffer, pH 9.2 |

| Surfactant | 50 mM Sodium Dodecyl Sulfate (SDS) |

| Applied Voltage | 25 kV |

| Temperature | 25°C |

| Detection | UV, 200 nm |

| Injection | Hydrodynamic, 50 mbar for 5s |

Ion Chromatography (IC):

Ion chromatography is a powerful technique for the determination of ions and polar molecules. thermofisher.com While not directly applicable to the analysis of the neutral 3-(2-ethylhexyloxy)propane-1,2-diol molecule itself, IC is an invaluable tool for quantifying trace ionic impurities that may be present from its synthesis or degradation. Such impurities could include organic acids or inorganic anions. thermofisher.comshimadzu.com

Furthermore, specialized IC techniques can be employed for the analysis of polyols and sugar alcohols, which share structural similarities with the diol moiety of 3-(2-ethylhexyloxy)propane-1,2-diol. metrohm.comd-nb.info High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a sensitive method for the determination of hydroxylated compounds. thermofisher.com This technique could potentially be adapted to quantify 3-(2-ethylhexyloxy)propane-1,2-diol after appropriate sample preparation.

Hypothetical IC Method for Analysis of Ionic Impurities:

| Parameter | Value |

| Column | Anion-exchange column (e.g., Dionex IonPac AS11-HC) |

| Eluent | Gradient of potassium hydroxide |

| Flow Rate | 1.0 mL/min |

| Detection | Suppressed Conductivity |

| Injection Volume | 25 µL |

| Temperature | 30°C |

Advanced Hyphenated Analytical Instrumentation (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the definitive identification and quantification of 3-(2-ethylhexyloxy)propane-1,2-diol, especially in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. chromakresearch.com Given its molecular weight and boiling point, 3-(2-ethylhexyloxy)propane-1,2-diol can be analyzed by GC-MS. To enhance its volatility and improve peak shape, derivatization of the hydroxyl groups is often employed. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach for converting hydroxyl groups to less polar trimethylsilyl (B98337) ethers. nih.gov

The gas chromatograph separates the derivatized compound from other components in the sample based on their boiling points and interactions with the stationary phase of the GC column. sigmaaldrich.com The mass spectrometer then fragments the eluted molecules and detects the resulting ions, providing a unique mass spectrum that serves as a molecular fingerprint for identification. This technique is highly effective for the analysis of cosmetic ingredients and can be used for both qualitative and quantitative purposes. nih.govresearchgate.net

Typical GC-MS Parameters for Derivatized 3-(2-ethylhexyloxy)propane-1,2-diol:

| Parameter | Value |

| GC Column | 30 m x 0.25 mm i.d., 0.25 µm film thickness (e.g., Rxi-5ms) |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 280°C |

| Oven Program | 100°C (hold 2 min), ramp to 300°C at 15°C/min, hold 5 min |

| MS Ionization | Electron Ionization (EI), 70 eV |

| Mass Range | m/z 40-550 |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. chromatographyonline.com This method is particularly well-suited for the analysis of less volatile and thermally labile compounds like 3-(2-ethylhexyloxy)propane-1,2-diol in cosmetic formulations without the need for derivatization. nih.gov

In a typical LC-MS/MS analysis, the compound is first separated on a reversed-phase HPLC column. The eluent from the column is then introduced into the mass spectrometer, where the molecules are ionized, commonly using electrospray ionization (ESI). In the tandem mass spectrometer, a specific precursor ion corresponding to the protonated or sodiated molecule of 3-(2-ethylhexyloxy)propane-1,2-diol is selected, fragmented, and specific product ions are monitored. This multiple reaction monitoring (MRM) approach provides exceptional selectivity and sensitivity, allowing for accurate quantification even in complex sample matrices. semanticscholar.org

Illustrative LC-MS/MS MRM Transitions for 3-(2-ethylhexyloxy)propane-1,2-diol:

| Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| [M+H]+ 205.2 | 101.1 | Positive ESI |

| [M+Na]+ 227.2 | 117.1 | Positive ESI |

Table of Compound Names

| EINECS Number | IUPAC Name | Common Name |

| 264-139-0 | 3-(2-ethylhexyloxy)propane-1,2-diol | Ethylhexylglycerin |

| N/A | Sodium Dodecyl Sulfate | SDS |

| N/A | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA |

Vii. Interactions with Biological Systems: Mechanistic Investigations Non Clinical Focus

Molecular Recognition and Binding Dynamics with Biomolecules

Computational and in vitro studies have begun to shed light on the molecular interactions between Decabromodiphenyl ethane (B1197151) (DBDPE) and various biomolecules. Molecular docking studies have indicated the potential for direct interaction between DBDPE and several proteins. For instance, computational models suggest possible interactions with choline (B1196258) acetyltransferase (ChAT), α1-TUBULIN, and SYN2a. nih.gov

Further molecular modeling has explored the binding of DBDPE to the aryl hydrocarbon receptor (AHR), a key regulator of cellular responses to xenobiotics. researchgate.net Another study focused on the interaction with transthyretin (TTR), a transport protein for thyroid hormones. This research suggested that DBDPE may reduce the binding between TTR and amyloid-beta by competing for binding sites on the TTR protein. nih.gov

Experimental observations align with these computational predictions, indicating a relatively high binding affinity of DBDPE for biological macromolecules. nih.gov The presence of a cloudy precipitate upon concentration of liver extractions in one study suggested the formation of DBDPE-protein complexes. nih.gov Molecular dynamics simulations have also been employed to model the interaction of DBDPE with lipid membranes, revealing that the molecule can readily enter the membrane from an aqueous phase. nih.gov

Cellular Perturbations and Subcellular Process Modulation

Investigations into the effects of Decabromodiphenyl ethane (DBDPE) at the cellular level have revealed its capacity to induce a range of perturbations. Studies utilizing cell and lipid membrane models have demonstrated that exposure to DBDPE can lead to significant cell membrane damage. nih.gov This is characterized by a decrease in membrane fluidity and the formation of pores, with DBDPE molecules tending to aggregate within the lipid bilayer. nih.gov

DBDPE has also been shown to interfere with critical subcellular processes, particularly those related to cell division and development. In mouse oocytes, exposure to DBDPE was found to impair asymmetric division, a crucial step in female gamete development. nih.gov Furthermore, research on embryonic development has indicated that DBDPE can impact the assembly of nuclear F-actin in zygotes. This interference can lead to a reduction in the size of the pronuclei and an increase in DNA damage, ultimately inhibiting embryonic development. researchgate.netnih.gov In male germ cells, DBDPE has been observed to cause DNA damage in testicular cells. researchgate.net

Genotoxicity Assessments in In Vitro and Acellular Systems

The genotoxic potential of Decabromodiphenyl ethane (DBDPE) has been evaluated through a series of in vitro and acellular assays designed to detect mutations and chromosomal damage.

Standard mutagenicity tests have been conducted to assess the ability of DBDPE to induce gene mutations. In bacterial reverse mutation assays, commonly known as the Ames test, DBDPE was found to be non-mutagenic. nih.govnih.gov These tests were conducted using various strains of Salmonella typhimurium in the presence and absence of metabolic activation. sinobiochemistry.com

The following table summarizes the results of a typical bacterial reverse mutation assay for DBDPE.

| Test System | Metabolic Activation | Result |

|---|---|---|

| Salmonella typhimurium (Ames test) | With and without S9 mix | Negative |

The potential for DBDPE to induce structural chromosomal damage has been investigated in mammalian cells. An in vitro mammalian chromosome aberration test using human peripheral lymphocytes concluded that DBDPE was non-clastogenic, meaning it did not cause breaks or rearrangements in chromosomes, both with and without metabolic activation. nih.gov Another study using Chinese Hamster Lung (CHL) cells also reported that DBDPE did not induce chromosome aberrations. nih.gov While specific studies on sister chromatid exchange were not found, the negative results from chromosomal aberration assays suggest a low potential for this type of genotoxic effect.

The table below presents the findings from an in vitro mammalian chromosome aberration test.

| Test System | Metabolic Activation | Endpoint | Result |

|---|---|---|---|

| Human Peripheral Lymphocytes | With and without | Chromosomal Aberrations | Negative |

| Chinese Hamster Lung (CHL) Cells | With and without | Chromosomal Aberrations | Negative |

Enzyme Activity Modulation and Metabolic Interference

Decabromodiphenyl ethane (DBDPE) has been shown to modulate the activity of various enzymes and interfere with metabolic pathways. In studies with rats, oral exposure to DBDPE induced the expression and activity of several drug-metabolizing enzymes in the liver. nih.govbesjournal.com Specifically, increases were observed in the mRNA and protein levels of Cytochrome P450 enzymes CYP2B2 and CYP3A2, as well as the activity of 7-pentoxyresorufin O-depentylase (PROD) and luciferin (B1168401) benzylether debenzylase (LBD). nih.govbesjournal.com Additionally, the activity of UDP-glucuronosyltransferase (UDPGT) was found to increase with rising exposure levels, suggesting that DBDPE induces these enzymes through the CAR/PXR signaling pathway. nih.govbesjournal.comresearchgate.net

In vitro studies using fish hepatocytes have also demonstrated the modulation of enzyme activity. At lower concentrations, DBDPE induced hepatic ethoxyresorufin-O-deethylase (EROD) activity, while higher concentrations led to its inhibition. whiterose.ac.uk In the same study, the activity of uridinediphosphoglucuronosyltransferase (UDPGT) was induced without signs of inhibition even at the highest concentrations tested. whiterose.ac.uk

Furthermore, there is evidence that DBDPE can interfere with metabolic processes, particularly thyroid hormone homeostasis. The induction of metabolizing enzymes by DBDPE may affect the balance of endogenous substrates, including thyroid hormones, which could in turn alter glucose metabolism. nih.govbesjournal.com

The table below summarizes the observed effects of DBDPE on enzyme activity.

| Enzyme/Activity | Test System | Observed Effect |

|---|---|---|

| CYP2B2 | Rat Liver | Increased mRNA and protein levels |

| CYP3A2 | Rat Liver | Increased mRNA and protein levels |

| 7-pentoxyresorufin O-depentylase (PROD) | Rat Liver | Increased activity |

| Luciferin benzylether debenzylase (LBD) | Rat Liver | Increased activity |

| UDP-glucuronosyltransferase (UDPGT) | Rat Liver | Increased activity |

| Ethoxyresorufin-O-deethylase (EROD) | Fish Hepatocytes | Induction at low concentrations, inhibition at high concentrations |

| Uridinediphosphoglucuronosyltransferase (UDPGT) | Fish Hepatocytes | Increased activity |

Viii. Future Research Directions and Computational Advancements

Rational Design of Derivatives for Targeted Applications

The rational design of derivatives of 2-ethylhexanoic acid, compound with N-(2-aminoethyl)ethane-1,2-diamine, presents a significant opportunity to create new molecules with tailored properties for specific industrial uses, particularly in the realm of corrosion inhibition and lubrication. bisleyinternational.combasf.com The parent compound's efficacy is derived from the synergistic action of the 2-ethylhexanoate (B8288628) anion, which provides solubility in nonpolar media (like oils and lubricants), and the protonated diethylenetriamine (B155796) cation, which can form a protective film on metal surfaces. dtic.milcamachem.com

Future research in this area would involve the systematic modification of both the carboxylic acid and the polyamine components. For instance, altering the chain length or branching of the carboxylic acid could modulate the compound's solubility and viscosity. Introducing other functional groups could enhance its thermal stability or its affinity for specific metal surfaces. On the polyamine side, modifying the number of amine groups or their spacing could influence the packing density and robustness of the protective film it forms.

A study from 1953 highlighted the effectiveness of amine salts of carboxylic acids as corrosion inhibitors, demonstrating that the molecular structure is key to performance. dtic.mil This foundational concept can be expanded using modern chemical synthesis techniques to create a library of derivatives for high-throughput screening. The goal is to establish clear structure-property relationships that can guide the synthesis of next-generation additives with superior performance. A research paper also discussed the benign synthesis of 2-ethylhexanoic acid using P450cam, which could provide a platform for rational active site design for producing specific enantiomers of the acid, potentially leading to derivatives with unique properties. nih.gov

Table 1: Potential Modifications for Derivative Design

| Component to Modify | Potential Modification | Targeted Property Enhancement |

| Carboxylic Acid | Varying alkyl chain length | Solubility, Viscosity |

| Introducing aromatic rings | Thermal Stability, Surface Adhesion | |

| Adding hydroxyl groups | Polarity, Interaction with polar surfaces | |

| Polyamine | Altering the number of amine units | Film density, Corrosion resistance |

| Introducing secondary or tertiary amines | Basicity, Chemical stability | |

| Creating cyclic amine structures | Rigidity, Thermal stability |

In Silico Modeling and Quantum Chemical Calculations

In silico modeling and quantum chemical calculations are powerful tools for accelerating the development of new chemical compounds by predicting their properties before they are synthesized in the lab. pku.edu.cnrsc.org For a salt like Einecs 264-139-0, these methods can provide fundamental insights into its molecular structure, electronic properties, and interaction with other molecules and surfaces.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to determine the optimized geometry of the ion pair, the charge distribution, and the nature of the bonding. unige.chunige.ch This information is crucial for understanding how the molecule functions as a corrosion inhibitor or lubricant additive. For example, calculations can model the adsorption energy of the molecule on different metal surfaces (e.g., steel, aluminum), predicting the strength of the protective film it forms. A recent study demonstrated the use of quantum chemistry methods to model the crystal structure and estimate the enthalpies of formation for salts of ethylenediamine (B42938) and diethylenetriamines, which is directly relevant to understanding the solid-state properties of this compound. researchgate.net

Furthermore, these calculations can predict spectroscopic properties like NMR chemical shifts, which can aid in the experimental characterization of newly synthesized derivatives. rsc.org While high-level calculations can be computationally expensive, methods are being developed to provide accurate predictions at a reasonable cost, making them more accessible for routine applications in industrial research and development. rsc.orgnih.gov

Table 2: Predicted Properties from In Silico and Quantum Chemical Methods

| Computational Method | Predicted Property | Relevance to Application |

| Density Functional Theory (DFT) | Optimized molecular geometry | Understanding 3D structure and packing |

| Electronic charge distribution | Predicting sites of interaction | |

| Adsorption energy on metal surfaces | Assessing corrosion inhibition potential | |

| Reaction enthalpies | Evaluating stability and reactivity | |

| Molecular Dynamics (MD) | Diffusion coefficients in solvents | Formulation and solubility studies |

| Viscosity of solutions | Lubricant performance prediction | |

| Conformation analysis | Understanding molecular flexibility |

Integration with Machine Learning for Predictive Chemical Science

The integration of machine learning (ML) with chemical sciences is revolutionizing the field of materials discovery. arxiv.org ML models can be trained on large datasets of chemical structures and their corresponding properties to predict the performance of new, untested compounds. nih.gov This approach can dramatically accelerate the screening of potential derivatives of this compound.

For this compound, an ML model could be developed to predict its effectiveness as a corrosion inhibitor based on its molecular descriptors. These descriptors, which are numerical representations of the molecule's structure and electronic properties, can be calculated using quantum chemical methods. The model would be trained on experimental data from a library of related carboxylic acid-amine salts. Once trained, the model could rapidly screen thousands of virtual candidate molecules, identifying those with the highest predicted performance for subsequent synthesis and experimental validation. arxiv.org

Recent research has shown that ML models can successfully predict the properties of organic salt crystal structures and the thermodynamic properties of mixtures, which are highly relevant to the study of this compound. arxiv.orgresearchgate.net For instance, a Δ²-learning model has been introduced to predict high-level activation energies from low-level quantum calculations, showcasing the power of combining ML with physics-based models. nih.gov Another study demonstrated the use of an Artificial Neural Network (ANN) to predict CO2 absorption into aqueous diethylenetriamine, a component of the target compound. researchgate.net

Development of Advanced Sustainable Synthesis Routes

The traditional synthesis of 2-ethylhexanoic acid involves the oxidation of 2-ethylhexanal (B89479), which is derived from propylene (B89431), a fossil fuel-based feedstock. wikipedia.org A key area of future research is the development of more sustainable synthesis routes for both 2-ethylhexanoic acid and diethylenetriamine, as well as for the final salt itself.

For 2-ethylhexanoic acid, research is focused on developing greener oxidation processes that use more environmentally friendly oxidants and catalysts. A recent study reported an efficient method for the synthesis of 2-ethylhexanoic acid via the oxidation of 2-ethylhexanal using oxygen or air in the presence of an N-hydroxyphthalimide organocatalyst under mild conditions, achieving a high selectivity of over 99%. mdpi.comnih.govresearchgate.net Another approach involves the use of enzymes, such as P450cam, for a more benign synthesis of the acid from 2-ethylhexanol. nih.gov

For the amine component, research into bio-based routes for producing amines is an active field. The development of catalysts that can convert biomass-derived feedstocks into amines would represent a significant step towards a more sustainable chemical industry. acs.org

The synthesis of the final salt is a straightforward acid-base neutralization reaction. prepchem.com Future work in this area could focus on solvent-free or aqueous reaction conditions to minimize the use of volatile organic compounds (VOCs).

Table 3: Comparison of Synthesis Routes for 2-Ethylhexanoic Acid

| Synthesis Route | Feedstock | Oxidant/Catalyst | Sustainability Aspect |

| Traditional Industrial Process | Propylene | Air/Oxygen, Metal catalysts | Fossil-fuel based, can require harsh conditions |

| NHPI-Catalyzed Oxidation | 2-Ethylhexanal | Oxygen/Air, N-hydroxyphthalimide | Mild conditions, high selectivity, "green" catalyst mdpi.comnih.gov |

| Enzymatic Synthesis | 2-Ethylhexanol | P450cam enzyme | Benign, stereoselective, renewable catalyst nih.gov |

Q & A

Q. How can I ensure my research on this compound meets open-science requirements?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.